3-Bromo-1-(trimethylsilyl)-1-propyne

Description

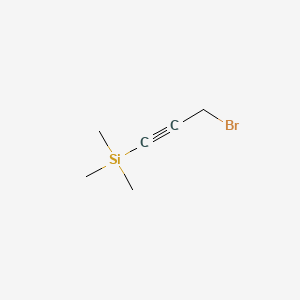

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoprop-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPRPFRDVCCCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349040 | |

| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-45-8 | |

| Record name | (3-Bromo-1-propyn-1-yl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne from Trimethylsilylpropargyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne, a valuable propargylating agent in organic synthesis, from its precursor, trimethylsilylpropargyl alcohol.[1][2] This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow to facilitate understanding and replication in a laboratory setting. The described methodologies are critical for professionals engaged in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

This compound is a key reagent used in the preparation of various organic compounds, such as tetrahydroisoquinoline-3-carboxylic acid derivatives, terminal conjugated enynes, and allenic alcohols.[1][3][4] Its utility as a propargylating agent makes it a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis from trimethylsilylpropargyl alcohol is a common and efficient method for its preparation. This guide will focus on two primary synthetic routes: one employing triphenylphosphine (B44618) and bromine, and an alternative using phosphorus tribromide.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 38002-45-8 |

| Molecular Formula | C6H11BrSi |

| Molecular Weight | 191.14 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 44-45 °C / 2 mmHg |

| Density | 1.17 g/mL at 25 °C |

| Refractive Index | n20/D 1.483 |

| Storage Temperature | 2-8°C |

Data sourced from multiple references.[2][3][5][6]

Experimental Protocols

Two prevalent methods for the synthesis of this compound from trimethylsilylpropargyl alcohol are detailed below.

Method 1: Using Triphenylphosphine and Bromine

This method, often referred to as an Appel-type reaction, provides a reliable route to the desired product.

Reaction Scheme:

Experimental Procedure:

To a solution of anhydrous dichloromethane (B109758) (46.0 mL) containing triphenylphosphine (9.735 g, 37.11 mmol) under a nitrogen atmosphere, bromine (5.438 g, 34.03 mmol) is slowly added at 0 °C.[1][5] After stirring for 30 minutes, during which the solution's color changes from orange to white, trimethylsilylpropynol (3.960 g, 30.93 mmol) is slowly added.[1][5] The reaction mixture is stirred for an additional hour.[1][5]

Work-up and Purification:

Following the reaction, the mixture is washed sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).[1][5] The aqueous layers are combined and extracted with ethyl acetate (B1210297) (3 x 20 mL).[1][5] The combined organic layers are then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[1][5] The resulting residue is purified by column chromatography using hexane (B92381) as the eluent to yield 3-bromo-1-trimethylsilyl-1-propyne.[1][5]

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| Trimethylsilylpropynol | 128.24 | 3.960 | 30.93 | - |

| Triphenylphosphine | 262.29 | 9.735 | 37.11 | - |

| Bromine | 159.81 | 5.438 | 34.03 | - |

| This compound | 191.14 | 4.125 | 21.6 | 70 |

This data is based on a reported experimental procedure.[1][5]

Method 2: Using Phosphorus Tribromide

An alternative and widely used method for converting alcohols to bromides involves phosphorus tribromide. While a specific procedure for trimethylsilylpropargyl alcohol was not detailed in the provided search results, a general procedure for propargyl alcohols is presented. This method is known to proceed via an SN2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present.[7]

General Reaction Scheme:

General Experimental Considerations:

The reaction is typically carried out by adding phosphorus tribromide to the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct.[8][9][10] The reaction is usually performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[8][11] Following the addition, the mixture may be heated to drive the reaction to completion.[8] Purification is typically achieved through distillation.[8][9] A literature source suggests a yield of 90% can be achieved for the synthesis of this compound using phosphorus tribromide in diethyl ether at 25 °C for 18.5 hours.[3]

Illustrative Quantitative Data (Hypothetical based on general procedures):

| Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio |

| Trimethylsilylpropargyl alcohol | 128.24 | 3 |

| Phosphorus Tribromide | 270.69 | 1 |

| This compound | 191.14 | 3 |

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the synthesis of this compound using the triphenylphosphine and bromine method.

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide has provided detailed methodologies for the synthesis of this compound from trimethylsilylpropargyl alcohol. The triphenylphosphine and bromine method is well-documented with a reported yield of 70%.[1][5] The phosphorus tribromide method offers a high-yielding alternative. The choice of method may depend on factors such as reagent availability, scale, and desired purity. The provided data and workflow diagrams are intended to equip researchers with the necessary information for the successful synthesis of this important chemical intermediate.

References

- 1. This compound | 38002-45-8 [chemicalbook.com]

- 2. 3-ブロモ-1-(トリメチルシリル)-1-プロピン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound 98 38002-45-8 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C6H11BrSi | CID 642589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. SU767081A1 - Method of preparing propargyl bromide - Google Patents [patents.google.com]

- 10. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]

- 11. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Chemical Properties

This compound is a colorless to pale yellow liquid.[1] The presence of the trimethylsilyl (B98337) group provides a degree of stabilization to the otherwise reactive propargyl bromide moiety.[2] Key quantitative data regarding its chemical and physical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H11BrSi | [1][3][4] |

| Molecular Weight | 191.14 g/mol | [2][3][4][5][6] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.17 g/mL at 25 °C | [2][3][7] |

| Boiling Point | 44-45 °C at 2 mmHg | [2][3][7] |

| Melting Point | <0 °C | [1] |

| Refractive Index | n20/D 1.483 | [1][2][3][7] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [2][5] |

| Vapor Pressure | 0.579 mmHg at 25°C | [1] |

Solubility and Spectroscopic Data

| Property | Value | Source(s) |

| Water Solubility | Immiscible | [1][3] |

| Solubility in Organic Solvents | Soluble in Chloroform, slightly soluble in Ethyl Acetate (B1210297) and Methanol. | [1] |

| SMILES String | C--INVALID-LINK--(C)C#CCBr | [2][7] |

| InChI Key | GAPRPFRDVCCCHR-UHFFFAOYSA-N | [2][7] |

Stability and Reactivity Profile

The stability of this compound is a critical consideration for its storage and handling. The trimethylsilyl group offers some thermal stability compared to unsubstituted propargyl bromide.[2] However, the molecule exhibits sensitivity to certain conditions.

It is reported to be hygroscopic.[8] While it shows no reaction with water under neutral conditions, the trimethylsilyl group is known to be labile under both acidic and basic conditions.[3][8]

The propargyl bromide portion of the molecule is inherently reactive and should be handled with care. The parent compound, propargyl bromide, is known to be shock-sensitive and can decompose explosively.[4][6][9] While the trimethylsilyl group may mitigate this to some extent, caution is still advised.

In terms of reactivity, this compound is a known propargylating agent.[2][3] It is used in various organic syntheses, including the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives, alkylation of β-keto esters, and the synthesis of terminal conjugated enynes and allenic alcohols.[1][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-trimethylsilyl-2-propyn-1-ol with bromine and triphenylphosphine (B44618).[3]

Materials:

-

3-trimethylsilyl-2-propyn-1-ol

-

Triphenylphosphine

-

Bromine

-

Anhydrous Dichloromethane (DCM)

-

Water

-

10% aqueous Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve triphenylphosphine (1.19 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add bromine (1.1 equivalents) to the solution. Stir for 30 minutes until the solution turns from orange to white.

-

Slowly add 3-trimethylsilyl-2-propyn-1-ol (1.0 equivalent) to the reaction mixture.

-

Continue stirring for 1 hour at 0 °C.

-

Wash the reaction mixture sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography using hexane as the eluent to yield this compound.[3]

Best Practices for Stability Assessment

Given the potential instability of this compound, a rigorous stability assessment is recommended. The following is a general protocol for evaluating the stability of this compound under various conditions.

Materials:

-

This compound

-

Various solvents (e.g., acetonitrile, THF, DCM)

-

Internal standard (e.g., a stable, non-reactive hydrocarbon)

-

GC-MS or HPLC instrumentation

-

Inert atmosphere glovebox or Schlenk line

-

Temperature-controlled chambers

Procedure:

-

Initial Characterization: Obtain an initial purity profile of a fresh batch of this compound using GC-MS or HPLC with an internal standard.

-

Thermal Stability Study:

-

Place accurately weighed samples of the compound in sealed vials under an inert atmosphere.

-

Expose the vials to a range of elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in temperature-controlled chambers.

-

At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each temperature and allow it to cool to room temperature.

-

Analyze the sample by GC-MS or HPLC to determine the remaining percentage of the parent compound and identify any degradation products.

-

-

Solvent Stability Study:

-

Prepare solutions of this compound in various anhydrous solvents at a known concentration.

-

Store the solutions under an inert atmosphere at different temperatures (e.g., refrigerated, room temperature).

-

Analyze aliquots of each solution at regular intervals to monitor for degradation.

-

-

Photostability Study:

-

Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

-

Analyze the solution at set time points to assess for light-induced degradation.

-

-

Forced Degradation Study:

-

Subject the compound to acidic and basic conditions (e.g., by adding a small amount of a non-aqueous acid or base to a solution) to assess its lability.

-

Monitor the degradation profile over a short period.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Stability Factors

This diagram outlines the key factors influencing the stability of this compound.

Caption: Factors influencing the stability of the target compound.

References

- 1. Thermal decomposition of propargyl bromide and the subsequent formation of benzene (Conference) | OSTI.GOV [osti.gov]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound CAS#: 38002-45-8 [m.chemicalbook.com]

- 9. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne (CAS: 38002-45-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-(trimethylsilyl)-1-propyne is a versatile bifunctional reagent in organic synthesis, valued for its utility as a propargylating agent and a building block for more complex molecular architectures.[1][2] Its structure incorporates a reactive propargylic bromide and a sterically influential trimethylsilyl (B98337) group, which also serves as a masked terminal alkyne. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows to support researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 38002-45-8 | [3] |

| Molecular Formula | C₆H₁₁BrSi | [1][3] |

| Molecular Weight | 191.14 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | |

| Boiling Point | 44-45 °C at 2 mmHg | [1] |

| Density | 1.17 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.483 | [1] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [2] |

| Solubility | Immiscible with water. Soluble in chloroform, ethyl acetate (B1210297) (slightly), and methanol (B129727) (slightly). | |

| Storage Temperature | 2-8°C | [2] |

Synthesis

This compound is typically synthesized from 3-trimethylsilyl-2-propyn-1-ol. A common and effective method involves the use of triphenylphosphine (B44618) and bromine.[1]

Experimental Protocol: Synthesis from 3-trimethylsilyl-2-propyn-1-ol[1]

Materials:

-

3-trimethylsilyl-2-propyn-1-ol (3.960 g, 30.93 mmol)

-

Triphenylphosphine (9.735 g, 37.11 mmol)

-

Bromine (5.438 g, 34.03 mmol)

-

Anhydrous dichloromethane (B109758) (46.0 mL)

-

Water

-

10% Aqueous hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of triphenylphosphine in anhydrous dichloromethane under a nitrogen atmosphere, slowly add bromine at 0 °C.

-

Stir the reaction mixture for 30 minutes until the solution's color changes from orange to white.

-

Slowly add 3-trimethylsilyl-2-propyn-1-ol to the reaction mixture.

-

Continue stirring for 1 hour.

-

Wash the reaction mixture sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography using hexane as the eluent to yield this compound (4.125 g, 21.6 mmol, 70% yield).[1]

Synthesis Workflow

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations. Its utility stems from the ability to introduce a propargyl group, which can then be further manipulated.

Synthesis of Terminal Conjugated Enynes

This reagent is employed in the copper-mediated cross-coupling reaction with alkenyldialkylboranes to produce terminal conjugated enynes.[4][5] These enynes are important intermediates in the synthesis of more complex molecules.[5]

General Procedure:

-

To a stirred solution of an (E)- or (Z)-alk-1-enyldialkylborane (4 mmol) in THF (12 mL) at -15 °C under an argon atmosphere, add copper(II) acetylacetonate (B107027) (0.052 g, 0.2 mmol).

-

Add this compound (0.474 g, 2.68 mmol) and a base (e.g., 1 M NaOMe, 4 mL, 4 mmol) dropwise to the solution.

-

Allow the resulting mixture to warm to room temperature and stir overnight.

-

To decompose any residual organoboron compounds, treat the reaction mixture with 3 M NaOH (4 mL) and 30% H₂O₂ (2 mL) at 0 °C and stir for 1 hour at the same temperature.

The choice of base determines the final product. Sodium methoxide (B1231860) leads to desilylation, yielding (E)- and (Z)-alk-3-en-1-ynes, while lithium hydroxide (B78521) monohydrate retains the trimethylsilyl group.[4][5]

Application Workflow

Preparation of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

This compound is a key reagent in the synthesis of tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. These compounds are constrained analogs of phenylalanine and are of significant interest in medicinal chemistry.[6] The synthesis can be achieved through a [2+2+2] cycloaddition reaction, often catalyzed by transition metals like Wilkinson's catalyst or cobalt complexes.

Alkylation of β-Keto Esters

The reagent can be used for the γ-alkylation of dianions of β-keto esters. This reaction provides a route to introduce a propargyl group at the γ-position of the β-keto ester, opening up possibilities for further synthetic transformations.

Synthesis of Allenic Alcohols

This compound is also utilized in the preparation of allenic alcohols. This transformation highlights the versatility of the reagent in constructing different classes of organic molecules.

Reaction with α-Keto Esters

In the presence of indium metal, this compound undergoes a selective reaction with α-keto esters.[1] This reaction is a valuable method for the formation of carbon-carbon bonds and the synthesis of functionalized propargyl derivatives.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of this compound. Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in various databases.[7][8]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): [2]

-

Eyeshields

-

Gloves

-

Type N95 (US) dust mask or equivalent respirator

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to act as a propargylating agent and a building block for diverse molecular scaffolds makes it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. This guide provides a solid foundation of its properties, synthesis, and applications, empowering scientists to leverage its full potential in their research endeavors.

References

- 1. This compound | 38002-45-8 [chemicalbook.com]

- 2. 3-溴-1-(三甲基硅基)-1-丙炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. Construction of Terminal Conjugated Enynes: Cu-Mediated Cross-Coupling Reaction of Alkenyldialkylborane with (Trimethylsilyl)ethynyl Bromide [organic-chemistry.org]

- 5. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 6. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 3-Bromo-1-(trimethylsilyl)-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile synthetic intermediate, 3-Bromo-1-(trimethylsilyl)-1-propyne. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines the general experimental protocols for acquiring such data, offering a foundational understanding for researchers in organic synthesis and drug development.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.84 | s | 2H | -CH₂Br |

| 0.18 | s | 9H | -Si(CH₃)₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 91.8 | -C≡CSi- |

| 88.5 | -C≡CSi- |

| 9.9 | -CH₂Br |

| -0.8 | -Si(CH₃)₃ |

Note: Specific coupling constants for ¹H NMR were not available in the referenced data. The ¹³C NMR data is based on the publication by E.T. Bogoradovsky, et al. (1991).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2962 | Strong | C-H stretch (in -CH₃) |

| 2178 | Medium | C≡C stretch (alkyne) |

| 1251 | Strong | Si-C stretch (in -Si(CH₃)₃) |

| 844 | Strong | Si-C stretch |

| 760 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 175/177 | 100 | [M-CH₃]⁺ (isotopic pattern for Br) |

| 190/192 | ~20 | [M]⁺ (Molecular ion, isotopic pattern for Br) |

| 111 | ~15 | [M-Br]⁺ |

| 73 | ~30 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm), although the trimethylsilyl (B98337) group of the molecule itself can often serve as an internal reference.

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 125 MHz. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the IR spectrum is most conveniently obtained using the neat liquid. A single drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

FTIR Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹). A typical resolution is 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The eluting compound then enters the mass spectrometer. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

"3-Bromo-1-(trimethylsilyl)-1-propyne" safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-1-(trimethylsilyl)-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and experimental considerations for this compound (CAS RN: 38002-45-8). The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this versatile reagent.

Chemical and Physical Properties

This compound is a combustible liquid that is sensitive to moisture and air.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H11BrSi |

| Molecular Weight | 191.14 g/mol [2][3] |

| Appearance | Liquid[4][5] |

| Boiling Point | 44-45 °C at 2 mmHg[4][6] |

| Density | 1.17 g/mL at 25 °C[4][5] |

| Refractive Index | n20/D 1.483[4][5] |

| Flash Point | 63 °C (145.4 °F) - closed cup[4][5] |

Safety and Hazard Information

This chemical is considered hazardous and requires careful handling to avoid exposure and adverse effects. The Globally Harmonized System (GHS) classification and associated hazard statements are outlined below.

GHS Classification and Hazard Statements

| Classification | Hazard Statement |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity (single exposure), Category 3 (Respiratory system) | H335: May cause respiratory irritation[2][4] |

| Flammable liquids, Category 4 | H227: Combustible liquid[7] |

The signal word for this chemical is "Warning".[1][4]

Personal Protective Equipment (PPE) and Handling Precautions

Proper personal protective equipment is essential when working with this compound to prevent skin, eye, and respiratory exposure.[4][5]

| Precaution | Details |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][4] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[4] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8] |

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

| Aspect | Recommendation |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 2-8°C.[4][5] The product is moisture and air-sensitive.[1] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[1] |

Experimental Protocols and Handling Workflows

General Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for safely handling this compound.

First Aid Measures

In case of exposure, immediate action is necessary. The following table summarizes the recommended first aid measures.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1] |

Emergency Procedures for Spills and Leaks

In the event of a spill or leak, follow these procedures to minimize exposure and environmental contamination.

Spill and Leak Response Workflow

References

- 1. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [ouci.dntb.gov.ua]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. kbfi.ee [kbfi.ee]

- 8. datapdf.com [datapdf.com]

- 9. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Storage, Handling, and Stability of 3-Bromo-1-(trimethylsilyl)-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of storing and handling 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile reagent in organic synthesis. Understanding its stability profile is paramount for ensuring experimental reproducibility, laboratory safety, and the integrity of research and development outcomes. This document outlines the recommended storage conditions, highlights the compound's sensitivities, and discusses its decomposition pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 38002-45-8 |

| Molecular Formula | C₆H₁₁BrSi |

| Molecular Weight | 191.14 g/mol |

| Appearance | Liquid |

| Boiling Point | 44-45 °C at 2 mmHg |

| Density | 1.17 g/mL at 25 °C |

| Refractive Index | n20/D 1.483 |

| Flash Point | 63 °C (145.4 °F) - closed cup |

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and reactivity of this compound. The following table summarizes the recommended storage conditions based on information from safety data sheets and chemical suppliers.

| Parameter | Recommendation |

| Temperature | Refrigerate; 2-8°C or 0-10°C. |

| Atmosphere | Store under an inert gas, such as nitrogen.[1] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1] |

| Light | Keep in a dark place. |

| Moisture | Avoid exposure to moisture and humidity as the compound is moisture-sensitive and hygroscopic.[1][2] |

| Air | Avoid exposure to air as the compound is air-sensitive.[1][2] |

Stability Profile

This compound is a combustible liquid that is sensitive to several environmental factors. Its stability is compromised by moisture, air, heat, and incompatible materials.

Sensitivity and Incompatibility

-

Moisture and Air Sensitivity: The compound is explicitly described as moisture-sensitive and air-sensitive.[1][2] It is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as they can lead to vigorous reactions and decomposition.[1][2]

-

Thermal Stability: The compound is combustible and should be kept away from heat, sparks, open flames, and other sources of ignition.[1][2] One source indicates that it decomposes at temperatures above 195°C.[3]

Decomposition Pathways

Exposure to adverse conditions can lead to the degradation of this compound. The primary decomposition pathways are hydrolysis and thermal decomposition.

-

Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the compound is susceptible to hydrolysis.[3] This reaction likely involves the cleavage of the silicon-carbon bond and the carbon-bromine bond, leading to the formation of silanol (B1196071) by-products and hydrogen bromide.[3]

-

Thermal Decomposition: When heated, especially above its decomposition temperature, the compound will break down.[3] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide (SiO₂).[1][2]

The following diagram illustrates the logical workflow for the safe handling and storage of this compound to prevent degradation.

Caption: Logical workflow for maintaining the stability of this compound.

The potential degradation pathways of this compound are visualized in the following diagram.

Caption: Simplified degradation pathways of this compound.

Experimental Protocols for Stability Assessment

General Protocol for Assessing Moisture Sensitivity

This protocol provides a framework for evaluating the impact of moisture on the purity of the compound.

Objective: To determine the rate of degradation of this compound in the presence of a controlled amount of moisture.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile (B52724) or THF)

-

Water (HPLC grade)

-

Inert gas (Nitrogen or Argon)

-

Vials with septa

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.

Procedure:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent under an inert atmosphere.

-

Aliquots of the stock solution are transferred to several vials.

-

A known, substoichiometric amount of water is added to each test vial. A control vial with no added water should be maintained.

-

The vials are sealed under an inert atmosphere and stored at the recommended refrigerated temperature.

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), an aliquot is withdrawn from each vial.

-

The samples are analyzed by a validated GC or HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.

-

The rate of degradation can be determined by plotting the concentration of the parent compound against time.

General Protocol for Assessing Thermal Stability

This protocol outlines a method to evaluate the thermal stability of the compound.

Objective: To determine the degradation profile of this compound at elevated temperatures.

Materials:

-

This compound

-

Sealed ampoules or vials capable of withstanding the test temperatures.

-

Oven or heating block with precise temperature control.

-

GC or HPLC system.

Procedure:

-

Aliquots of neat this compound are placed into several ampoules.

-

The ampoules are sealed under an inert atmosphere.

-

A set of ampoules is stored at the recommended refrigerated temperature as a control.

-

Other sets of ampoules are placed in ovens at elevated temperatures (e.g., 40°C, 60°C, and a temperature closer to the flashpoint, with caution).

-

At specified time intervals, one ampoule from each temperature point is removed and allowed to cool to room temperature.

-

The contents are dissolved in a suitable solvent and analyzed by GC or HPLC to determine the purity of this compound.

-

The results will indicate the rate of degradation at different temperatures, allowing for an estimation of shelf-life under various thermal conditions.

The following diagram illustrates a general experimental workflow for stability testing.

Caption: A generalized workflow for conducting stability studies.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. Adherence to strict storage and handling protocols, including refrigeration, exclusion of moisture and air, and storage under an inert atmosphere, is essential to prevent its degradation. Researchers should be aware of its sensitivity to heat and incompatibility with strong oxidizing agents and bases. While quantitative stability data is limited, the provided general protocols can be adapted to assess its stability under specific laboratory conditions, ensuring the reliability of experimental results and promoting a safe research environment.

References

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne as a Propargylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-bromo-1-(trimethylsilyl)-1-propyne as a versatile and selective propargylating agent in organic synthesis. It delves into the mechanistic details of its reactivity with various nucleophiles, the crucial role of the trimethylsilyl (B98337) protecting group, and its application in metal-mediated transformations. Furthermore, this guide highlights its significance in drug discovery, particularly in the synthesis of targeted therapeutics such as kinase and PARP inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

Propargylation, the introduction of a propargyl group (HC≡C-CH₂-), is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the construction of complex molecules, including natural products and pharmaceuticals. This compound has emerged as a superior propargylating agent due to the presence of the trimethylsilyl (TMS) group, which offers significant advantages in terms of stability, reactivity, and regioselectivity. This guide will explore the core aspects of its utility, from fundamental reaction mechanisms to its application in the synthesis of bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 38002-45-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₁₁BrSi | [1][3][4][5][6][7][8][9] |

| Molecular Weight | 191.14 g/mol | [1][2][3][4][6][7][9] |

| Appearance | Clear colorless to pale yellow liquid | [4][10] |

| Boiling Point | 44-45 °C at 2 mmHg | [1][2][4] |

| Density | 1.17 g/mL at 25 °C | [1][2][4] |

| Refractive Index | n20/D 1.483 | [1][2][4] |

| Solubility | Immiscible with water; soluble in organic solvents. | [1][10] |

Mechanism of Action as a Propargylating Agent

This compound primarily acts as an electrophile in nucleophilic substitution reactions. The mechanism can proceed through two main pathways: direct Sₙ2 substitution and metal-mediated Barbier-type reactions.

Direct Nucleophilic Substitution (Sₙ2 Pathway)

In the presence of a suitable nucleophile, such as an enolate or an amine, this compound undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophile attacks the methylene (B1212753) carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

A critical aspect of this reagent is the role of the trimethylsilyl group. In contrast to unsubstituted propargyl bromide, which can also undergo an Sₙ2' reaction to yield an allenic byproduct, the sterically demanding TMS group directs the nucleophilic attack exclusively to the α-carbon, thus ensuring high regioselectivity for the desired propargylated product.

Caption: Sₙ2 mechanism of propargylation.

Metal-Mediated Barbier-Type Reactions

In the presence of certain metals, such as indium or zinc, this compound can participate in Barbier-type reactions, typically with carbonyl compounds. The metal inserts into the carbon-bromine bond to form an organometallic intermediate in situ. This nucleophilic intermediate then adds to the electrophilic carbonyl carbon.[11] The regioselectivity of this reaction (propargylation vs. allenylation) can often be controlled by the choice of metal, solvent, and the steric bulk of the silyl (B83357) group. For instance, indium-mediated reactions have been shown to selectively produce allenic or homopropargylic alcohols depending on the reaction conditions.[11]

Caption: Barbier-type propargylation reaction.

Substrate Scope and Quantitative Data

This compound reacts with a wide range of nucleophiles, demonstrating its broad utility in organic synthesis. The following table summarizes its reactivity with various classes of compounds and the typical yields obtained.

| Nucleophile Class | Substrate Example | Product Type | Yield (%) | Reference(s) |

| Active Methylene Compounds | Diethyl malonate | Diethyl 2-(3-(trimethylsilyl)prop-2-yn-1-yl)malonate | 70-90 | [7][12][13][14][15] |

| β-Keto Esters (dianions) | Ethyl acetoacetate | γ-Alkylated β-keto ester | High | [1][2][3][4][10][11] |

| Carbonyl Compounds (Indium-mediated) | α-Keto ester | Tertiary homopropargylic alcohol | Moderate to High | [1][2][3][4][11] |

| Amines | Aniline | N-Propargylaniline derivative | Good | [14] |

| Heterocycles | Thiazolopyridine-carbonitriles | N-Propargylated heterocycle | Good | [16] |

Application in Drug Discovery and Development

The propargyl group is a valuable synthon in medicinal chemistry. Its introduction into a molecule provides a versatile handle for further functionalization, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][6] This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles, which are important pharmacophores found in a variety of clinically used drugs.

This compound serves as a key reagent for introducing the necessary alkyne functionality into drug scaffolds. After propargylation, the TMS group can be easily removed to reveal a terminal alkyne, which is then ready for the CuAAC reaction.

Role in the Synthesis of Kinase and PARP Inhibitors

A significant application of this methodology is in the synthesis of kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors, two important classes of anticancer agents. Many of these inhibitors feature a triazole ring to mimic or replace other heterocycles, enhancing binding affinity and other pharmacological properties.[16][17][18][19]

PARP Inhibition and the DNA Damage Response Pathway:

PARP enzymes, particularly PARP1, play a critical role in the DNA damage response (DDR) pathway.[1][2][18][20] Upon detecting a single-strand break (SSB) in DNA, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, recruiting DNA repair machinery. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). These cells are unable to efficiently repair DSBs, leading to cell death through a process known as synthetic lethality.

The following diagram illustrates the role of PARP1 in the DNA damage response and the therapeutic intervention with PARP inhibitors.

Caption: Role of this compound in the synthesis of PARP inhibitors and their mechanism of action.

Experimental Protocols

General Synthesis of this compound

This compound can be synthesized from trimethylsilylpropargyl alcohol.[1][8]

Procedure:

-

To a solution of triphenylphosphine (B44618) (1.2 eq.) in anhydrous dichloromethane (B109758) under a nitrogen atmosphere at 0 °C, slowly add bromine (1.1 eq.).

-

Stir the mixture for 30 minutes until the orange color disappears.

-

Slowly add trimethylsilylpropynol (1.0 eq.).

-

Continue stirring for 1 hour at 0 °C.

-

Wash the reaction mixture sequentially with water and 10% aqueous hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the residue by column chromatography (hexane) to afford this compound.

Propargylation of Diethyl Malonate

This protocol describes a typical Sₙ2 reaction with an active methylene compound.

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve diethyl malonate (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF).

-

Add a base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C and stir for 30 minutes.

-

Add this compound (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield diethyl 2-(3-(trimethylsilyl)prop-2-yn-1-yl)malonate.

Deprotection of the Trimethylsilyl Group

The TMS group can be readily removed to furnish the terminal alkyne.

Procedure:

-

Dissolve the TMS-protected alkyne in a suitable solvent such as methanol (B129727) or THF.

-

Add a deprotecting agent. Common reagents include potassium carbonate in methanol or tetra-n-butylammonium fluoride (B91410) (TBAF) in THF.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

If using K₂CO₃, partition the residue between water and an organic solvent, separate the layers, and dry the organic phase.

-

If using TBAF, an aqueous workup can be performed, or for polar products, a non-aqueous workup with a sulfonic acid resin and calcium carbonate can be employed.

-

Purify the resulting terminal alkyne by column chromatography if necessary.

Conclusion

This compound is a highly effective and versatile propargylating agent with significant advantages in regioselectivity and stability, primarily due to the presence of the trimethylsilyl group. Its utility spans a wide range of nucleophilic substitution reactions and metal-mediated transformations, providing access to a diverse array of propargylated compounds. The ability to easily introduce a terminal alkyne functionality makes it an invaluable tool in drug discovery and development, particularly for the synthesis of heterocyclic scaffolds like triazoles found in targeted therapies such as kinase and PARP inhibitors. The detailed mechanisms and protocols provided in this guide aim to facilitate the broader application of this important reagent in both academic and industrial research settings.

References

- 1. mdpi.com [mdpi.com]

- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 38002-45-8 [chemicalbook.com]

- 4. 3-溴-1-(三甲基硅基)-1-丙炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 38002-45-8 this compound AKSci J97271 [aksci.com]

- 10. lookchem.com [lookchem.com]

- 11. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. | Semantic Scholar [semanticscholar.org]

- 14. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review [ouci.dntb.gov.ua]

- 17. academic.oup.com [academic.oup.com]

- 18. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

"3-Bromo-1-(trimethylsilyl)-1-propyne" physical properties boiling point density

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-(trimethylsilyl)-1-propyne

This guide provides a detailed overview of the key physical properties of this compound, a versatile reagent used in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its boiling point and density.

Physical Properties of this compound

This compound is a clear, colorless to pale yellow liquid.[1] It is immiscible with water and soluble in solvents like chloroform, and slightly soluble in ethyl acetate (B1210297) and methanol.[1] Below is a summary of its key physical properties.

Quantitative Data Summary

The boiling point and density of this compound are presented in the table below. It is important to note that the boiling point is highly dependent on pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 195.8 °C | at 760 mmHg[1] |

| 44-45 °C | at 2 mmHg[2][3][4] | |

| Density | 1.196 g/cm³ | Not specified |

| 1.17 g/mL | at 25 °C[2][3] | |

| Refractive Index | n20/D 1.483 | (lit.)[1][2][3] |

Experimental Protocols

While the specific experimental methods used to determine the cited values for this compound are not detailed in the provided literature, this section outlines standard and detailed protocols for determining the boiling point and density of a liquid compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] Common methods for its determination include distillation and the Thiele tube method.

1. Distillation Method

This method is suitable for determining the boiling point of larger sample volumes (typically >5 mL) and also serves as a purification technique.[6][7]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottomed flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.[6]

-

Procedure:

-

The liquid sample and a few boiling chips (or a magnetic stir bar) are placed in the distilling flask.[6]

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

The stable temperature reading during the distillation of the bulk of the liquid is recorded as the boiling point at the measured atmospheric pressure.[6]

-

2. Micro-Boiling Point Determination (Thiele Tube Method)

This is a convenient method for small amounts of liquid (less than 0.5 mL).[6][8]

-

Apparatus Setup: A small sample tube containing the liquid is attached to a thermometer. A capillary tube, sealed at one end, is placed (open end down) into the liquid. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (like mineral oil or paraffin).[5][6]

-

Procedure:

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor has displaced all the air.[6][8]

-

The heat source is then removed.

-

The liquid will begin to cool, and the bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point, as it is the point where the external pressure equals the vapor pressure of the liquid.[6][8]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[9]

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[9]

-

A specific volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[9]

-

The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).[9]

-

2. Water Displacement Method (for irregularly shaped solids)

This method, based on Archimedes' principle, is used for solids but the principle can be adapted for liquids using a pycnometer. For direct liquid measurement, the procedure above is more common. The water displacement method involves measuring the volume of water displaced by an object to determine the object's volume.[10][11]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-ブロモ-1-(トリメチルシリル)-1-プロピン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 38002-45-8 [chemicalbook.com]

- 4. CAS RN 38002-45-8 | Fisher Scientific [fishersci.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vernier.com [vernier.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile reagent in organic synthesis. The document details its fundamental chemical properties, a standard synthesis protocol, and its application in cross-coupling reactions, offering valuable information for professionals in research and development.

Core Chemical Data

The fundamental quantitative data for this compound are summarized below. This information is critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value |

| Molecular Formula | C₆H₁₁BrSi[1][2][3][4] |

| Molecular Weight | 191.14 g/mol [1][2][3] |

| CAS Number | 38002-45-8[1][2][4] |

| Appearance | Clear colorless to pale yellow liquid[4] |

| Boiling Point | 44-45 °C at 2 mmHg[2] |

| Density | 1.17 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.483[2] |

Experimental Protocols

A reliable experimental protocol is essential for the successful application of any chemical reagent. Below is a detailed methodology for the synthesis of this compound.

Synthesis of this compound from Trimethylsilylpropargyl Alcohol [2][3]

This procedure outlines the conversion of an alcohol to the corresponding bromide using triphenylphosphine (B44618) and bromine.

Materials:

-

Trimethylsilylpropynol (3.960 g, 30.93 mmol)

-

Triphenylphosphine (9.735 g, 37.11 mmol)

-

Bromine (5.438 g, 34.03 mmol)

-

Anhydrous Dichloromethane (B109758) (46.0 mL)

-

Water

-

10% Aqueous Hydrochloric Acid

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane in a flask cooled to 0 °C.

-

Slowly add bromine to the solution at 0 °C. Stir for 30 minutes until the orange color of the solution turns white.

-

Slowly add trimethylsilylpropynol to the reaction mixture.

-

Continue stirring the mixture for 1 hour.

-

Wash the reaction mixture sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography using hexane as the eluent to yield 3-bromo-1-trimethylsilyl-1-propyne.

Application in Sonogashira Cross-Coupling Reactions

This compound is a valuable substrate in Sonogashira cross-coupling reactions. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a fundamental transformation in the synthesis of complex molecules.[5][6] The trimethylsilyl (B98337) group can be retained or removed in subsequent steps, offering synthetic flexibility.

The general workflow for a Sonogashira coupling reaction involving this reagent is depicted below. This palladium-copper catalyzed process involves the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product.[6]

References

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile reagent in organic synthesis. It details the compound's alternative names, physicochemical properties, and key experimental protocols for its synthesis and application in the construction of complex organic molecules.

Compound Identification and Alternative Nomenclature

This compound is a valuable building block in organic chemistry, known by a variety of synonyms and identifiers across different chemical databases and suppliers. Accurate identification is crucial for procurement, safety, and literature searches.

Table 1: Alternative Names and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | (3-bromoprop-1-yn-1-yl)trimethylsilane[1][2] |

| CAS Number | 38002-45-8[3][4][5] |

| Molecular Formula | C₆H₁₁BrSi[3][4][6] |

| Molecular Weight | 191.14 g/mol [3][4][7] |

| InChI Key | GAPRPFRDVCCCHR-UHFFFAOYSA-N[1][7] |

| SMILES | C--INVALID-LINK--(C)C#CCBr[1][4] |

| Synonym(s) | 3-(Trimethylsilyl)propargyl bromide[8] |

| (3-Bromo-1-propynyl)trimethylsilane[5] | |

| 3-bromoprop-1-yn-1-yl trimethylsilane[2] | |

| 3-bromo-1-propynyl trimethylsilane[2] | |

| 3-bromoprop-1-ynyl(trimethyl)silane[2][4] | |

| (3-Bromoprop-1-yn-1-yl)(trimethyl)silane | |

| 1-Bromo-3-(trimethylsilyl)-2-propyne | |

| MDL Number | MFCD00134460[3] |

| EC Number | 609-506-1[4][6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[6] |

| Boiling Point | 44-45 °C at 2 mmHg[1][3][7] |

| Density | 1.17 g/mL at 25 °C[7] |

| Refractive Index (n20/D) | 1.483 (lit.)[7] |

| Flash Point | 63 °C (closed cup)[7] |

| Storage Temperature | 2-8°C[6][7] |

| Solubility | Immiscible with water. Soluble in chloroform, ethyl acetate (B1210297) (slightly), and methanol (B129727) (slightly).[6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the formation of cyclopentenones and terminal conjugated enynes.

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 3-(trimethylsilyl)-2-propyn-1-ol.[3][9]

Protocol:

-

Under a nitrogen atmosphere, a solution of triphenylphosphine (B44618) (9.735 g, 37.11 mmol) in anhydrous dichloromethane (B109758) (46.0 mL) is cooled to 0 °C.[9]

-

Bromine (5.438 g, 34.03 mmol) is added slowly to the solution. The mixture is stirred for 30 minutes until the color changes from orange to white.[9]

-

3-(Trimethylsilyl)propynol (3.960 g, 30.93 mmol) is then added dropwise to the reaction mixture.[9]

-

The reaction is stirred for an additional hour at 0 °C.[3]

-

The reaction mixture is washed sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).[3][9]

-

The aqueous layers are combined and back-extracted with ethyl acetate (3 x 20 mL).[3][9]

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[3][9]

-

The resulting residue is purified by column chromatography using hexane (B92381) as the eluent to yield this compound (4.125 g, 21.6 mmol, 70% yield).[3][9]

Synthesis of Cyclopentenones via γ-Alkylation of β-Keto Ester Dianions

This protocol, adapted from the work of Sum and Weiler, demonstrates the utility of this compound in the synthesis of cyclopentenones, such as jasmone.[10][11]

Protocol:

-

A solution of the starting β-keto ester (e.g., methyl 2-octenoate, 1.84 g, 0.010 mol) in dry tetrahydrofuran (B95107) (THF) is prepared.

-

The solution is treated with oil-free sodium hydride (0.55 g) and 2.1 M n-butyllithium (4.8 mL) at 0 °C to form the dianion.[10]

-

This compound (2.28 g, 0.012 mol) is added to the dianion solution, and the reaction mixture is stirred at 0 °C for 3 hours, followed by 2 hours at room temperature.[10]

-

The reaction is quenched with a saturated ammonium (B1175870) chloride solution, extracted with diethyl ether, washed with brine, and dried over sodium sulfate.[10]

-

The crude product is then subjected to hydration (using aqueous acid and a mercury catalyst) and subsequent base-catalyzed cyclization to yield the desired cyclopentenone.[10][11]

Synthesis of Terminal Conjugated Enynes

The following protocol is based on the copper-mediated cross-coupling reaction developed by Hoshi, Kawamura, and Shirakawa.[12][13]

Protocol:

-

In a flask under an argon atmosphere, add (E)-1-octenylbis(1,2-dimethylpropyl)borane (4 mmol) in THF (12 mL) and cool to -15 °C.[13]

-

Add copper(II) acetylacetonate (B107027) (Cu(acac)₂, 0.052 g, 0.2 mmol).[13]

-

Add (trimethylsilyl)ethynyl bromide (0.474 g, 2.68 mmol) and 1 M sodium methoxide (B1231860) (4 mL, 4 mmol) dropwise.[13]

-

Allow the mixture to warm to room temperature and stir overnight.[13]

-

To decompose residual organoboron compounds, treat the reaction mixture with 3 M NaOH (4 mL) and 30% H₂O₂ (2 mL) at 0 °C for 1 hour.[13]

-

The product, a terminal conjugated enyne, can then be isolated and purified using standard techniques.

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.

Diagram 1: Synthesis of this compound.

Diagram 2: Cyclopentenone Synthesis Workflow.

References

- 1. CAS RN 38002-45-8 | Fisher Scientific [fishersci.com]

- 2. 3-Bromo-1-trimethylsilyl-1-propyne, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 38002-45-8 [chemicalbook.com]

- 4. This compound | C6H11BrSi | CID 642589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-溴-1-(三甲基硅基)-1-丙炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Construction of Terminal Conjugated Enynes: Cu-Mediated Cross-Coupling Reaction of Alkenyldialkylborane with (Trimethylsilyl)ethynyl Bromide [organic-chemistry.org]

- 13. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling with 3-Bromo-1-(trimethylsilyl)-1-propyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Sonogashira coupling reaction using 3-Bromo-1-(trimethylsilyl)-1-propyne. This versatile propargylating agent is instrumental in the synthesis of complex organic molecules, including terminal conjugated enynes and allenic alcohols.[1][2]

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically mediated by a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3][4] The use of this compound allows for the introduction of a protected propargyl group, which can be deprotected in a subsequent step to yield a terminal alkyne.[5][6]

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.[8]

-

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[7][8]

-

Reductive Elimination : The resulting complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

-

-

Copper Cycle :

-

The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[7]

-

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

General Protocol for Sonogashira Coupling of an Aryl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Caption: A typical experimental workflow for the Sonogashira coupling.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

-

Copper(I) iodide (CuI, 0.025 - 0.1 eq)

-

Base (e.g., triethylamine or diisopropylamine, 2.0 - 7.0 eq)

-

Anhydrous solvent (e.g., THF, DMF, or triethylamine)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).

-

Add the anhydrous solvent (e.g., THF).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

-

Add the base (e.g., diisopropylamine, 7.0 eq) followed by this compound (1.1 eq).[8]

-

Stir the reaction mixture at room temperature or heat as required. Reaction times can vary from 3 hours to overnight.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.[8]

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Summary of Reaction Conditions

The following table summarizes typical conditions for Sonogashira couplings. Note that optimal conditions are substrate-dependent.

| Component | Example | Typical Molar Eq. / Loading | Solvent | Temperature | Typical Yield |

| Aryl Halide | Aryl Iodide, Aryl Bromide | 1.0 | THF, DMF, Et₃N, Toluene | Room Temp. to 100 °C | - |

| Alkyne | This compound | 1.1 - 2.0 | - | - | - |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 2 - 5 mol% | - | - | - |

| Cu Co-catalyst | CuI | 2.5 - 10 mol% | - | - | - |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2.0 - 7.0 | - | - | 80-95% |

Yields are highly dependent on the specific substrates and reaction conditions used.

Deprotection of the Trimethylsilyl (B98337) (TMS) Group

The trimethylsilyl group is a common protecting group for terminal alkynes.[6] After the Sonogashira coupling, the TMS group can be easily removed to yield the free alkyne.

Protocol for TMS Deprotection:

-

Dissolve the TMS-protected alkyne in a suitable solvent such as methanol (B129727) or a mixture of THF and water.

-

Add a desilylating agent. Common reagents include potassium fluoride (B91410) (KF) in water or potassium carbonate (K₂CO₃) in methanol.[5]

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify as necessary.

A catalytic method using hexafluorosilicic acid for selective desilylation has also been reported.[9]

Applications in Synthesis

The Sonogashira coupling with this compound is a valuable tool for the synthesis of various organic compounds:

-

Terminal Conjugated Enynes and Allenic Alcohols : This reagent is employed in the preparation of these important synthetic intermediates.[1][2]

-

Tetrahydroisoquinoline-3-carboxylic Acid Derivatives : It can be used in the synthesis of these complex heterocyclic structures.[1][2]

-

Alkylation of β-keto Esters : It serves as a reagent for the alkylation at the γ-carbon of dianions of β-keto esters.[1][2]

The ability to perform the coupling under mild conditions allows for its application in the synthesis of complex natural products and pharmaceuticals.[3]

References

- 1. This compound | 38002-45-8 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]